molecular formula C14H18N2O3 B13102219 2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid CAS No. 919106-88-0

2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid

Cat. No.: B13102219
CAS No.: 919106-88-0
M. Wt: 262.30 g/mol
InChI Key: FDZCVHSLQUUNKX-UHFFFAOYSA-N
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Description

2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid typically involves the formation of the indazole ring system followed by the introduction of the butyl and ethoxy substituents. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3-ethoxy-2H-indazole-6-carboxylic acid is unique due to its specific combination of butyl and ethoxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

919106-88-0

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-butyl-3-ethoxyindazole-6-carboxylic acid

InChI

InChI=1S/C14H18N2O3/c1-3-5-8-16-13(19-4-2)11-7-6-10(14(17)18)9-12(11)15-16/h6-7,9H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

FDZCVHSLQUUNKX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC

Origin of Product

United States

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